![molecular formula C24H23N5O4 B2937111 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide CAS No. 903324-48-1](/img/structure/B2937111.png)
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide
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Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C24H23N5O4 and its molecular weight is 445.479. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Effects
Compounds with dihydroisoquinoline derivatives, similar in structure to the query compound, have been found to exhibit significant activity on the coronary circulation, including anti-arrhythmic actions. These compounds can be utilized in treating disorders related to heart rhythm due to their effects on coronary circulation (Wienecke, Fink, & Sagerer, 2005).
Catalytic Activity and Polymerization
The use of certain ligands derived from trihydroquinolin and nitroarylamine, which share structural similarities with the query compound, in synthesizing nickel complexes demonstrates high catalytic activity in ethylene polymerization. This indicates the potential application of such compounds in catalysis and polymer production (Zhang, Hao, Sun, & Redshaw, 2011).
Phosphorescent Materials
Compounds containing isoquinoline and pyridine units have been utilized in creating phosphorescent materials, particularly red iridium(III) emitters. These materials have applications in the development of organic light-emitting diodes (OLEDs) and other photonic devices, showcasing the versatility of such molecular frameworks in materials science (Adamovich et al., 2021).
Oxidation Mechanism Studies
The exploration of oxidation mechanisms using isoquinolinium cations as models highlights the chemical behavior and reactivity of nitrogen-containing heterocycles. Understanding these mechanisms is crucial for applications in synthetic chemistry and the development of new oxidative processes (Zhu, Liu, Zhao, & Cheng, 2001).
Host-Guest Chemistry
The design and synthesis of host molecules based on diquinoline frameworks with nitro groups indicate the potential for selective inclusion of polar guest molecules. Such studies are foundational in supramolecular chemistry, with applications in sensing, molecular recognition, and the construction of complex molecular assemblies (Alshahateet et al., 2006).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(3-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c30-23(24(31)27-20-8-3-9-21(13-20)29(32)33)26-15-22(18-7-4-11-25-14-18)28-12-10-17-5-1-2-6-19(17)16-28/h1-9,11,13-14,22H,10,12,15-16H2,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDHXNGGYKUOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide |
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